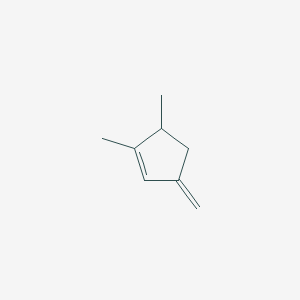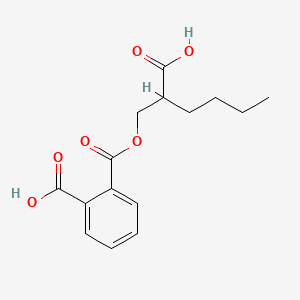
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is a chemical compound that belongs to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular ester is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 2-carboxyhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help in the efficient removal of water, further driving the esterification reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent acid and alcohol.
Oxidation: The ester can be oxidized to form phthalic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 2-carboxyhexanol.
Oxidation: Phthalic anhydride and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Utilized in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of hormones in the body. This can lead to alterations in hormone levels and disruptions in normal physiological processes. The compound can bind to hormone receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another phthalate ester with similar plasticizing properties.
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different alkyl group.
1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Contains a benzyl group instead of a carboxyhexyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is unique due to its specific ester group, which imparts distinct properties compared to other phthalate esters. Its carboxyhexyl group can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
82975-91-5 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-(2-carboxyhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-3-6-10(13(16)17)9-21-15(20)12-8-5-4-7-11(12)14(18)19/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
FODZFSZQPSMJMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


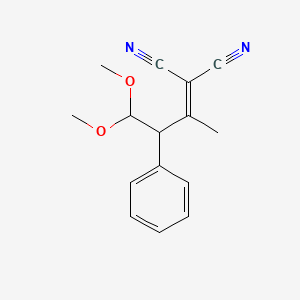
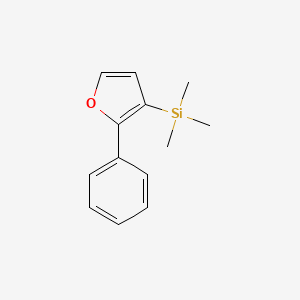
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
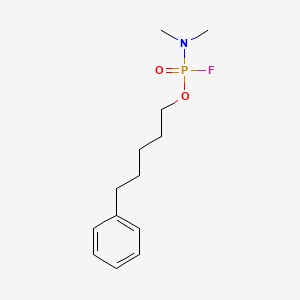
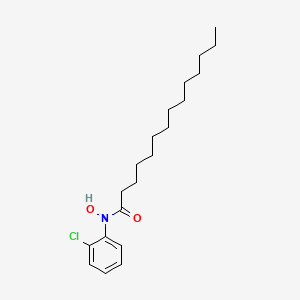
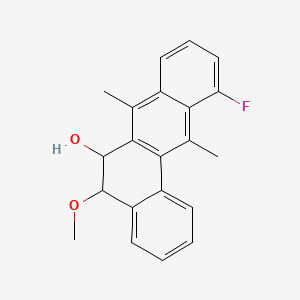
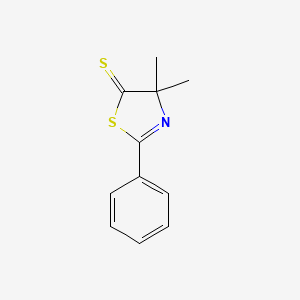
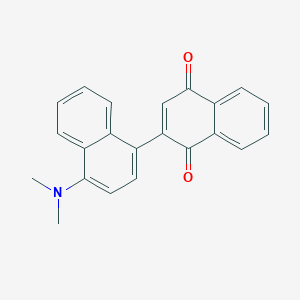
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)
